N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C26H25N5O4S and a molecular weight of 503.584 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a methoxyphenyl group, and a hydroxyphenyl group. It is often used in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl hydrazide with a suitable aldehyde or ketone to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization conditions to form the triazole ring. This can be achieved using various cyclization agents and conditions.
Chemical Reactions Analysis
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically affects the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and hydroxyphenyl groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Due to its potential biological activity, it is studied for its therapeutic potential in various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It may affect signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
- N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
These compounds share similar structural features but differ in the substituents on the phenyl rings. The unique combination of functional groups in N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21N5O3S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-32-20-13-11-17(12-14-20)23-27-28-24(29(23)19-8-3-2-4-9-19)33-16-22(31)26-25-15-18-7-5-6-10-21(18)30/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+ |
InChI Key |
PGEJCMQJLKWQTP-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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